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Compound of Interest

Compound Name:
4-Fluoro-2-methoxyphenylboronic

acid

Cat. No.: B062313 Get Quote

An In-depth Technical Guide to 4-Fluoro-2-methoxyphenylboronic Acid

Core Compound Overview
4-Fluoro-2-methoxyphenylboronic acid is a versatile organoboron compound extensively

utilized as a key building block in organic synthesis and medicinal chemistry. Its structural

features, a fluorine atom and a methoxy group on the phenyl ring, impart unique reactivity and

selectivity, making it a valuable reagent in the synthesis of complex organic molecules. This

compound is particularly prominent in its application in palladium-catalyzed Suzuki-Miyaura

cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Its stability

and compatibility with a wide range of reaction conditions make it an essential intermediate for

researchers in pharmaceutical development, agrochemicals, and materials science.

Physicochemical Properties
The quantitative and qualitative properties of 4-Fluoro-2-methoxyphenylboronic acid are

summarized below. These data are critical for its handling, storage, and application in

experimental settings.
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Property Value Reference(s)

Molecular Weight 169.95 g/mol

Molecular Formula C₇H₈BFO₃

CAS Number 179899-07-1

Appearance
White to off-white crystalline

powder

Melting Point 131-136 °C

Purity ≥95%

InChI Key
ADJBXDCXYMCCAD-

UHFFFAOYSA-N

SMILES String COc1cc(F)ccc1B(O)O

Storage Conditions Store at room temperature

Solubility
Soluble in common organic

solvents

Hazard Classifications
Acute Toxicity (Oral), Eye

Irritation

Key Applications in Research and Development
4-Fluoro-2-methoxyphenylboronic acid serves as a crucial intermediate in several advanced

scientific fields:

Pharmaceutical Development: It is a fundamental building block in the synthesis of novel

pharmaceutical agents, particularly in the development of anti-cancer drugs and inhibitors for

enzymes like GSK-3β. Its structure is incorporated into molecules designed as antagonists

for receptors such as the NR2B subtype of the NMDA receptor and CB1 receptors.

Organic Synthesis: The compound is a premier reactant for Suzuki-Miyaura cross-coupling

reactions, enabling the efficient construction of biaryl and heterobiaryl structures, which are

common motifs in pharmaceuticals and agrochemicals.
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Materials Science: Its unique electronic properties are leveraged in the creation of advanced

materials, including novel polymers and sensors.

Experimental Protocols
General Protocol for the Synthesis of Arylboronic Acids
via Grignard Reaction
This protocol outlines a general, well-established method for the synthesis of arylboronic acids,

such as 4-Fluoro-2-methoxyphenylboronic acid, starting from an appropriate aryl halide.

This method is adapted from standard organic synthesis procedures for similar compounds.

Materials:

Aryl bromide (e.g., 1-bromo-4-fluoro-2-methoxybenzene)

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)

Trimethyl borate (B(OMe)₃)

Aqueous acid (e.g., 1M HCl)

Iodine crystal (as initiator)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Grignard Reagent Formation: A flame-dried, three-necked flask equipped with a reflux

condenser, dropping funnel, and magnetic stirrer is charged with magnesium turnings under

an inert atmosphere. A small crystal of iodine is added. A solution of the aryl bromide in

anhydrous ether/THF is added dropwise to initiate the reaction, which is maintained at a

gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours

to ensure full formation of the Grignard reagent.
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Borylation: In a separate flame-dried flask, trimethyl borate is dissolved in anhydrous THF

and cooled to -78 °C under an inert atmosphere. The prepared Grignard reagent is then

transferred to this solution via cannula.

Hydrolysis: The reaction mixture is allowed to warm to room temperature and stirred for 1-2

hours. The reaction is then quenched by the slow addition of aqueous acid at 0 °C.

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted

with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with

brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced

pressure. The crude arylboronic acid is then purified by recrystallization or column

chromatography to yield the final product.

Visualizing the Workflow: Synthesis of 4-Fluoro-2-
methoxyphenylboronic Acid
The following diagram illustrates a logical workflow for the synthesis of the title compound.
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Caption: General workflow for the synthesis of an arylboronic acid.
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Protocol for Suzuki-Miyaura Cross-Coupling
4-Fluoro-2-methoxyphenylboronic acid is an exemplary nucleophilic partner in Suzuki-

Miyaura cross-coupling reactions. This protocol provides a general procedure for its use in

forming a biaryl product.

Materials:

4-Fluoro-2-methoxyphenylboronic acid

Aryl halide or triflate (coupling partner)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

Ligand (if required, e.g., PPh₃, SPhos)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add 4-Fluoro-
2-methoxyphenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the

base (2.0-3.0 equivalents), and the palladium catalyst/ligand (0.5-5 mol%).

Solvent Addition: Add the anhydrous solvent via syringe.

Reaction: The mixture is heated (typically between 80-120 °C) and stirred for a period of 2-

24 hours. The reaction progress is monitored by an appropriate analytical technique (e.g.,

TLC, GC-MS, or LC-MS).

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an

organic solvent, and washed with water or saturated aqueous ammonium chloride.

Isolation: The organic layer is separated, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄),

filtered, and the solvent is removed in vacuo.
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Purification: The crude product is purified by flash column chromatography on silica gel or by

recrystallization to afford the pure biaryl product.

Visualizing the Mechanism: The Suzuki-Miyaura
Catalytic Cycle
The diagram below illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura cross-

coupling reaction.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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